molecular formula C10H16O2 B14642885 3-(1-Methoxyethenyl)hept-5-en-2-one CAS No. 56563-39-4

3-(1-Methoxyethenyl)hept-5-en-2-one

Cat. No.: B14642885
CAS No.: 56563-39-4
M. Wt: 168.23 g/mol
InChI Key: TZUQJIDGFWHKQS-UHFFFAOYSA-N
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Description

3-(1-Methoxyethenyl)hept-5-en-2-one is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxyethenyl group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyethenyl)hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hept-5-en-2-one with methoxyethenyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyethenyl)hept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1-Methoxyethenyl)hept-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethenyl)hept-5-en-2-one involves its interaction with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme-mediated transformations and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: Another compound with a similar heptenone backbone but different substituents.

    3-(1-Methoxyethenyl)hept-5-yn-2-one: A compound with a similar structure but with a triple bond instead of a double bond.

Uniqueness

3-(1-Methoxyethenyl)hept-5-en-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

56563-39-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(1-methoxyethenyl)hept-5-en-2-one

InChI

InChI=1S/C10H16O2/c1-5-6-7-10(8(2)11)9(3)12-4/h5-6,10H,3,7H2,1-2,4H3

InChI Key

TZUQJIDGFWHKQS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C(=O)C)C(=C)OC

Origin of Product

United States

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